![molecular formula C10H10ClFN2 B3019854 2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine CAS No. 1780733-47-2](/img/structure/B3019854.png)
2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine” is an organic compound with the molecular formula C10H10ClFN2 . It is a powder in physical form . The IUPAC name of this compound is 2-(5-chloro-7-fluoro-1H-indol-3-yl)ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClFN2/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7/h3-5,14H,1-2,13H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 212.65 . It is recommended to be stored at a temperature of 4°C .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing notable activity .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Anti-HIV Properties
Researchers have explored indole derivatives as potential anti-HIV agents. Notably, molecular docking studies revealed that certain indolyl and oxochromenyl xanthenone derivatives exhibit promising interactions with HIV-1 .
Antioxidant Effects
Indole compounds may act as antioxidants, protecting cells from oxidative stress. While specific data on our compound are limited, the indole scaffold generally contributes to antioxidant activity .
Anticancer Potential
Indole derivatives have been investigated for their anticancer properties. Although direct studies on our compound are scarce, the indole nucleus is a common feature in various anticancer drugs and natural products .
Antimicrobial Activity
Indole derivatives often display antimicrobial effects. While we lack specific data for our compound, it’s worth noting that indole-based molecules have been explored as potential antibacterial and antifungal agents .
Other Biological Activities
Beyond the mentioned fields, indole derivatives also exhibit:
Safety and Hazards
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are biologically active compounds used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to interact with various cellular targets, leading to changes in cell function . The exact nature of these interactions and the resulting changes would depend on the specific structure and properties of the indole derivative .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways . For instance, some indole derivatives have been found to suppress T-cell responses , which could potentially affect immune response pathways.
Pharmacokinetics
A related compound, 2-(5,6,7-trifluoro-1h-indol-3-yl)-quinoline-5-carboxamide (vpc-13789), has been reported to have markedly improved pharmacokinetic properties .
Result of Action
Given the biological activity of indole derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of indole derivatives .
properties
IUPAC Name |
2-(5-chloro-7-fluoro-1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7/h3-5,14H,1-2,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMIXXYBFGPKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CCN)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine | |
CAS RN |
1780733-47-2 |
Source
|
Record name | 2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.